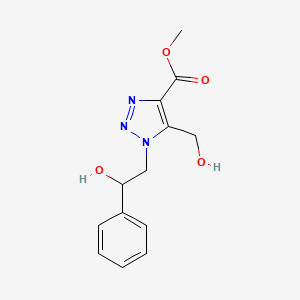

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

- Molecular Formula : C13H15N3O4

- Molecular Weight : 277.28 g/mol

- CAS Number : Not available

- Purity : Minimum purity specification >90% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the triazole framework. The specific methods may vary, but they often utilize click chemistry techniques to ensure high yields and purities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,3-triazoles have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Some derivatives showed IC50 values as low as 1.1 μM for MCF-7 cells .

These compounds are believed to exert their anticancer effects through mechanisms such as thymidylate synthase inhibition and inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria:

- Effective Against : Escherichia coli and Staphylococcus aureus.

- Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Study 1: Antiproliferative Effects

A study focused on the synthesis and biological evaluation of triazole derivatives found that certain compounds exhibited potent cytotoxicity against cancer cell lines. The most active derivative was noted for its ability to inhibit cell proliferation significantly more than standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various triazole derivatives. Compounds were tested in vitro against several pathogens. Results indicated that some derivatives had a broad spectrum of activity, particularly against S. aureus, suggesting potential for development into antibacterial agents .

The biological activity of this compound is linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some derivatives may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of 1,2,3-triazoles can act as effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria like Klebsiella pneumoniae .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated. Its derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

Click Chemistry

this compound can be synthesized through copper-catalyzed azide–alkyne cycloaddition reactions, a hallmark of click chemistry. This methodology allows for the rapid assembly of complex molecules with high specificity and yield . The synthesis pathway typically involves the reaction of terminal alkynes with azides under mild conditions to form the desired triazole structure.

| Synthetic Method | Conditions | Yield (%) |

|---|---|---|

| Copper-Catalyzed Click Reaction | Room Temperature | High (up to 90%) |

| Reduction with NaBH₄ | Methanol/THF | Moderate (60-80%) |

Biological Studies

Structure-Activity Relationship (SAR) Analysis

The structure of this compound allows for extensive SAR studies. Variations in substituents on the triazole ring can lead to significant changes in biological activity. For instance, altering the hydroxymethyl group can enhance binding affinity to specific biological targets .

Case Studies

One notable case study involved the evaluation of this compound's derivatives against cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

Analyse Chemischer Reaktionen

Reaction Pathway

-

Chemoselective Reduction of the N(1) Ketone :

Initial reduction of 1a with 3 equivalents of NaBH₄ for 3 minutes converts the ketone group at the N(1)-substituent into a secondary alcohol, yielding dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a ) . -

Regioselective Ester Reduction :

Subsequent treatment with 6 equivalents of NaBH₄ over 24 hours selectively reduces the C(5) ester group to a hydroxymethyl group, forming 3a .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| NaBH₄ equivalents (Step 1) | 3 |

| Reaction time (Step 1) | 3 minutes |

| NaBH₄ equivalents (Step 2) | 6 |

| Reaction time (Step 2) | 24 hours |

| Yield of 3a | 85% |

Regioselectivity and Mechanistic Insights

The preferential reduction of the C(5) ester over the C(4) ester in 1a is attributed to electronic and steric factors :

Electronic Effects

-

Lower Electron Density at C(5) : Computational studies reveal reduced electron density at the C(5) carbonyl carbon compared to C(4), enhancing its susceptibility to nucleophilic attack by BH₄⁻ .

-

Hydrogen Bonding : Intramolecular hydrogen bonding between the β-hydroxyl group (formed after Step 1) and the C(5) ester carbonyl oxygen further activates the C(5) site .

Comparative Reactivity

| Substituent at N(1) | Reduction Rate (C(5) ester) |

|---|---|

| β-Hydroxyethyl (e.g., 2a ) | Fast (24 hours) |

| Alkyl/Alkenyl (e.g., 1d–f ) | Slow (days) |

Structural Characterization

The structure of 3a was confirmed using advanced spectroscopic and crystallographic methods:

Key Data

-

2D-NMR (HMBC) : Correlations between the hydroxymethyl proton (δ 4.65 ppm) and the C(5) carbon (δ 162 ppm) confirmed the regiochemical outcome .

-

X-ray Crystallography : A single-crystal X-ray structure of the analogous compound 3f (with p-methylphenyl substitution) validated the triazole core and substituent geometry .

Spectral Highlights

Eigenschaften

IUPAC Name |

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-20-13(19)12-10(8-17)16(15-14-12)7-11(18)9-5-3-2-4-6-9/h2-6,11,17-18H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEMHYRXACHLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC(C2=CC=CC=C2)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.